AMPA receptor modulator-3

Catalog No.
S534082
CAS No.
211311-39-6
M.F
C18H22FNO2S
M. Wt
335.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AMPA receptor modulator-3

CAS Number

211311-39-6

Product Name

AMPA receptor modulator-3

IUPAC Name

N-[2-[4-(2-fluorophenyl)phenyl]propyl]propane-2-sulfonamide

Molecular Formula

C18H22FNO2S

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C18H22FNO2S/c1-13(2)23(21,22)20-12-14(3)15-8-10-16(11-9-15)17-6-4-5-7-18(17)19/h4-11,13-14,20H,12H2,1-3H3

InChI Key

CECANHFDVPUVMI-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=CC=C2F

Solubility

Soluble in DMSO

Synonyms

LY392098; LY 392098; LY-392098.

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=CC=C2F

Description

The exact mass of the compound N-{2-[4-(2-fluorophenyl)phenyl]propyl}propane-2-sulfonamide is 335.1355 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AMPA receptor modulator-3 is a novel compound designed to interact with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, commonly known as the AMPA receptor. This receptor is a critical component of the glutamatergic system in the central nervous system, primarily mediating fast excitatory synaptic transmission. AMPA receptors are ionotropic receptors that facilitate the passage of sodium ions into neurons upon activation by glutamate, leading to depolarization and neuronal excitability. The modulation of these receptors has significant implications for various neurological conditions, making AMPA receptor modulators an area of intense research interest.

AMPA receptor modulator-3 exhibits a unique mechanism of action as a positive allosteric modulator. Unlike traditional agonists that activate the receptor directly, this compound enhances the receptor's response to glutamate without activating it on its own. This modulation occurs through binding to allosteric sites on the receptor, which alters its conformation and enhances its activity in the presence of glutamate. The specific

The biological activity of AMPA receptor modulator-3 is characterized by its ability to potentiate synaptic transmission in the central nervous system. Studies have shown that compounds like AMPA receptor modulator-3 can significantly enhance synaptic plasticity, which is crucial for learning and memory processes. The modulation of AMPA receptors is also linked to therapeutic effects in various neurological disorders, such as depression, schizophrenia, and neurodegenerative diseases . The compound's efficacy is often assessed through electrophysiological techniques, such as patch-clamp recordings, which measure the ionic currents flowing through AMPA receptors in response to agonist application.

The synthesis of AMPA receptor modulator-3 involves several key steps that optimize yield and purity. Recent advancements have focused on developing synthetic routes that utilize tricyclic scaffolds and other complex organic frameworks. For instance, derivatives based on 1,11-dimethyl-3,6,9-triazatricyclo[7.3.1.1]tetradecane-4,8,12-trione have been synthesized through multi-step organic reactions involving cyclization and functional group modifications . These methods allow for precise control over the chemical structure, which is essential for achieving desired biological activity.

AMPA receptor modulator-3 has potential applications in treating various neurological disorders due to its ability to enhance synaptic transmission and plasticity. Its therapeutic potential extends to conditions such as:

  • Depression: By enhancing glutamatergic signaling, it may alleviate symptoms associated with major depressive disorder.
  • Schizophrenia: Modulating AMPA receptors can help address cognitive deficits often observed in schizophrenia.
  • Neurodegenerative Diseases: Its neuroprotective properties may offer benefits in diseases like Alzheimer's and Parkinson's by improving synaptic function and resilience against excitotoxicity .

AMPA receptor modulator-3 belongs to a class of compounds known as positive allosteric modulators of AMPA receptors. Below is a comparison highlighting its uniqueness relative to similar compounds:

Compound NameTypeMechanism of ActionUnique Features
AniracetamLow-impact PAMEnhances glutamate signalingFirst developed nootropic; mild cognitive enhancer
CX-516Low-impact PAMIncreases synaptic currentsKnown for cognitive enhancement properties
MibampatorHigh-impact PAMReduces desensitizationStronger effects on synaptic transmission
JNJ-55511118High-impact PAMDisrupts TARP interactionPotential anticonvulsant effects
AMPA receptor modulator-3Novel PAMEnhances response to glutamateUnique scaffold design; potential for diverse therapeutic applications

AMPA receptor modulator-3 distinguishes itself through its specific chemical structure and enhanced selectivity for various AMPA receptor subtypes, allowing for tailored therapeutic interventions without broad activation that could lead to adverse effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Exact Mass

335.1355

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: O'Neill MJ, Witkin JM. AMPA receptor potentiators: application for depression and Parkinson's disease. Curr Drug Targets. 2007 May;8(5):603-20. Review. PubMed PMID: 17504104.
2: Farley S, Apazoglou K, Witkin JM, Giros B, Tzavara ET. Antidepressant-like effects of an AMPA receptor potentiator under a chronic mild stress paradigm. Int J Neuropsychopharmacol. 2010 Oct;13(9):1207-18. doi: 10.1017/S1461145709991076. PubMed PMID: 20059803.

Explore Compound Types